
4-aminobenzoic acid;(2R)-octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid: and (2R)-octan-2-ol are two distinct compounds that can be combined to form a unique chemical entityIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . (2R)-Octan-2-ol is a chiral alcohol with the molecular formula C₈H₁₈O. It is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
4-Aminobenzoic Acid:
Reduction of 4-nitrobenzoic acid: This method involves the catalytic hydrogenation of 4-nitrobenzoic acid using a noble metal catalyst such as Pd/C.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid.
-
(2R)-Octan-2-ol:
Reduction of 2-octanone: This method involves the reduction of 2-octanone using a chiral catalyst to obtain (2R)-octan-2-ol. The reaction is typically carried out under mild conditions to ensure high enantioselectivity.
Industrial Production Methods:
-
4-Aminobenzoic Acid:
- Industrial production of 4-aminobenzoic acid primarily involves the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. This method is preferred due to its high yield and purity .
-
(2R)-Octan-2-ol:
- Industrial production of (2R)-octan-2-ol involves the reduction of 2-octanone using chiral catalysts. This method ensures high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
4-Aminobenzoic Acid:
Oxidation: 4-Aminobenzoic acid can undergo oxidation to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form various derivatives, such as benzocaine.
Substitution: It can undergo substitution reactions to form various derivatives, such as esters and amides.
-
(2R)-Octan-2-ol:
Oxidation: (2R)-Octan-2-ol can be oxidized to form 2-octanone.
Reduction: It can be reduced to form various derivatives, such as octane.
Substitution: It can undergo substitution reactions to form various derivatives, such as ethers and esters.
Common Reagents and Conditions:
-
4-Aminobenzoic Acid:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C).
Substitution: Common reagents include alcohols and acids for esterification and amidation reactions.
-
(2R)-Octan-2-ol:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acids for etherification and esterification reactions.
Major Products Formed:
-
4-Aminobenzoic Acid:
Oxidation: 4-Nitrobenzoic acid.
Reduction: Benzocaine.
Substitution: Various esters and amides.
-
(2R)-Octan-2-ol:
Oxidation: 2-Octanone.
Reduction: Octane.
Substitution: Various ethers and esters.
Scientific Research Applications
Chemistry:
- 4-Aminobenzoic acid is used as an intermediate in the synthesis of folate (Vitamin BX), azo dyes, and cross-linking agents .
- (2R)-Octan-2-ol is used as a chiral building block in organic synthesis.
Biology:
- 4-Aminobenzoic acid is involved in the synthesis of folate by bacteria, plants, and fungi .
- (2R)-Octan-2-ol is used in the study of chiral recognition and enantioselective processes.
Medicine:
- 4-Aminobenzoic acid is used in the preparation of local anesthetics and ointments .
- (2R)-Octan-2-ol is used in the synthesis of pharmaceuticals and as a chiral auxiliary in drug development.
Industry:
- 4-Aminobenzoic acid is used in the production of pharmaceutical products, flavors, and preservatives .
- (2R)-Octan-2-ol is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
4-Aminobenzoic Acid:
- 4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .
(2R)-Octan-2-ol:
- (2R)-Octan-2-ol acts as a chiral building block in organic synthesis. It participates in various enantioselective reactions, where its chiral center influences the stereochemistry of the products formed.
Comparison with Similar Compounds
-
4-Aminobenzoic Acid:
Para-aminosalicylic acid: Similar structure with an additional hydroxyl group.
4-Nitrobenzoic acid: Similar structure with a nitro group instead of an amino group.
-
(2R)-Octan-2-ol:
(2S)-Octan-2-ol: Enantiomer of (2R)-octan-2-ol with opposite chirality.
2-Octanol: Racemic mixture of (2R)-octan-2-ol and (2S)-octan-2-ol.
Uniqueness:
- 4-Aminobenzoic acid is unique due to its role as an intermediate in the synthesis of folate and its use in the production of local anesthetics .
- (2R)-Octan-2-ol is unique due to its chiral nature and its use as a chiral building block in organic synthesis.
Properties
CAS No. |
58826-74-7 |
|---|---|
Molecular Formula |
C15H25NO3 |
Molecular Weight |
267.36 g/mol |
IUPAC Name |
4-aminobenzoic acid;(2R)-octan-2-ol |
InChI |
InChI=1S/C8H18O.C7H7NO2/c1-3-4-5-6-7-8(2)9;8-6-3-1-5(2-4-6)7(9)10/h8-9H,3-7H2,1-2H3;1-4H,8H2,(H,9,10)/t8-;/m1./s1 |
InChI Key |
LJXDQZGQEXTVKB-DDWIOCJRSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)O.C1=CC(=CC=C1C(=O)O)N |
Canonical SMILES |
CCCCCCC(C)O.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
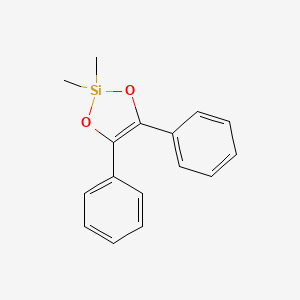
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
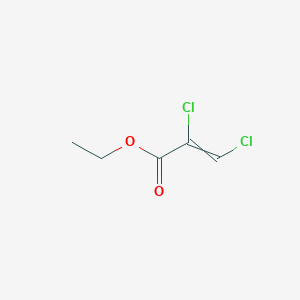
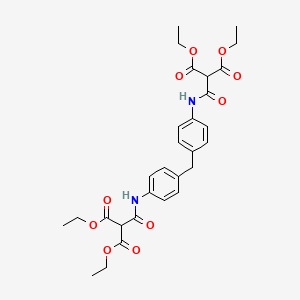

![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
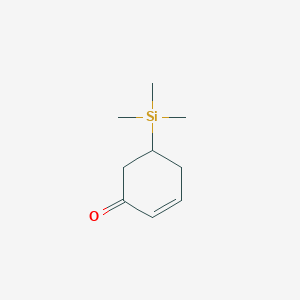
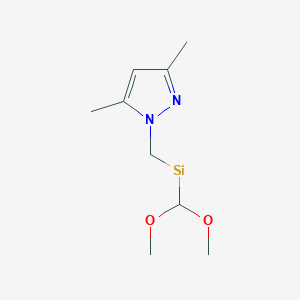
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
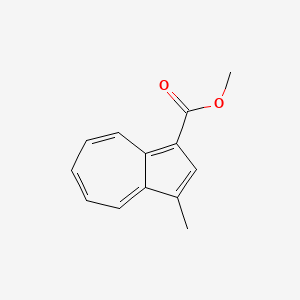
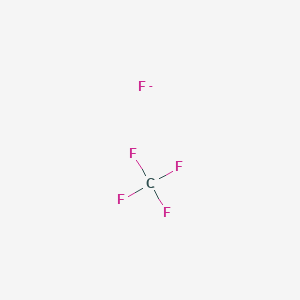
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
